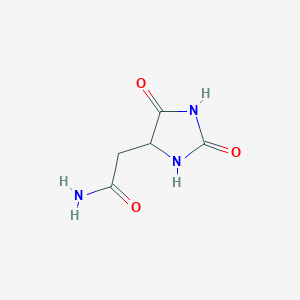

(2,5-Dioxoimidazolidin-4-yl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H7N3O3 |

|---|---|

Molekulargewicht |

157.13 g/mol |

IUPAC-Name |

2-(2,5-dioxoimidazolidin-4-yl)acetamide |

InChI |

InChI=1S/C5H7N3O3/c6-3(9)1-2-4(10)8-5(11)7-2/h2H,1H2,(H2,6,9)(H2,7,8,10,11) |

InChI-Schlüssel |

HCHODUQYFOQMJB-UHFFFAOYSA-N |

Kanonische SMILES |

C(C1C(=O)NC(=O)N1)C(=O)N |

Herkunft des Produkts |

United States |

Structural Elucidation and Stereochemical Considerations of 2,5 Dioxoimidazolidin 4 Yl Acetamide

Stereoisomerism and Enantiomeric Forms of Allantoin (B1664786)

Allantoin possesses a single chiral center at the C4 position of the imidazolidine (B613845) ring, giving rise to two stereoisomers: (R)-allantoin and (S)-allantoin. These enantiomers, while chemically identical in an achiral environment, exhibit distinct properties and significance in biological systems.

(S)-Allantoin is a key intermediate in the purine (B94841) catabolism pathway in many organisms, including plants and most mammals, though not in humans and higher apes. researchgate.netnih.govnih.govwikipedia.org It is produced from the oxidation of uric acid. wikipedia.org Natural sources of allantoin include plants such as comfrey (B1233415), chamomile, sugar beet, and wheat sprouts. skinkraft.comanalytice.com It is also found in certain bacteria and is a component of the urine of most mammals. wikipedia.orgskinkraft.com

The stereospecificity of enzymes involved in purine degradation means that only the (S)-enantiomer is typically produced and further metabolized. researchgate.netnih.gov However, (R)-allantoin can accumulate as a result of spontaneous, non-enzymatic racemization of (S)-allantoin. nih.gov To ensure the complete and efficient breakdown of purines, some organisms possess an enzyme called allantoin racemase. researchgate.netnih.govnih.gov This enzyme catalyzes the reversible conversion between (R)- and (S)-allantoin, thereby preventing the accumulation of the (R)-enantiomer and ensuring that all allantoin can be channeled into the metabolic pathway. researchgate.netnih.gov

The absolute configurations of the allantoin enantiomers have been determined using computational methods, such as Time-Dependent Density Functional Theory (TDDFT), which have been validated by experimental techniques like X-ray crystallography. nih.gov

Tautomerism and Conformational Analysis of the Allantoin Molecule

The structural dynamics of allantoin are further complicated by the phenomena of tautomerism and conformational isomerism. These aspects are crucial for understanding its reactivity and interactions with biological macromolecules.

Allantoin can exist in a tautomeric equilibrium between its keto and enol forms. researchgate.netfrontiersin.org The keto form, with two carbonyl groups in the imidazolidine ring, is generally more stable. However, the enol form, characterized by the presence of a hydroxyl group and a carbon-carbon double bond, plays a significant role in its chemical reactivity. researchgate.netfrontiersin.org

The racemization of allantoin can occur through two distinct mechanisms. acs.orgresearchgate.net The faster pathway involves the formation of a symmetrical bicyclic intermediate through an intramolecular attack of the N8 nitrogen on the C4 carbon. acs.orgresearchgate.net A slower mechanism proceeds via proton exchange at the chiral C5 carbon with the solvent. acs.orgresearchgate.net While both pathways contribute to spontaneous racemization, the enzyme allantoin racemase specifically accelerates the slower proton exchange mechanism by several orders of magnitude, highlighting the importance of tautomeric shifts in its catalytic function. researchgate.netnih.gov Computational studies at the quantum mechanical level have been employed to rationalize the tautomeric equilibria of allantoin, which is a key factor in protein-ligand recognition and subsequent catalytic steps. nih.gov

Due to the flexibility of its structure, particularly the ureido side chain, the allantoin molecule can adopt several conformations. nih.gov Computational studies have predicted the existence of multiple conformers. nih.gov These conformational dynamics are significant as they can influence the molecule's interaction with its environment and its biological activity. The ring-opened character of allantoin contributes to its conformational flexibility, which may affect both computed and experimental analyses of its properties. nih.gov

Advanced Crystal Structure Characterization of Allantoin

The solid-state structure of allantoin has been meticulously characterized using X-ray diffraction techniques, providing a foundational understanding of its molecular geometry and intermolecular interactions.

The crystal structure of racemic (DL)-allantoin has been determined to belong to the monoclinic crystal system with the space group P21/c. iucr.orgresearchgate.net The unit cell parameters have been reported as a = 8.024 Å, b = 5.153 Å, c = 14.797 Å, and β = 93.01°, with four molecules per unit cell. iucr.org A later study reported slightly different unit cell parameters: a = 8.013 Å, b = 5.1458 Å, c = 14.770 Å, with a cell volume of 608.1 ų. researchgate.net

Biosynthetic Pathways and Metabolic Intermediates of 2,5 Dioxoimidazolidin 4 Yl Acetamide

Purine (B94841) Catabolism and Allantoin (B1664786) Formation Across Diverse Organisms

The breakdown of purine nucleotides is a fundamental metabolic process that serves to eliminate excess purines and recycle nitrogenous bases. This process culminates in the production of uric acid, which is then further converted to allantoin in many species. ontosight.aiebi.ac.uk

De Novo and Salvage Purine Metabolic Pathways

Purine nucleotides can be synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds purine nucleotides from simpler precursor molecules, such as amino acids and bicarbonate. aacrjournals.orgslideshare.net This pathway is energetically expensive but essential for providing sufficient purines for cellular processes like DNA and RNA synthesis. aacrjournals.org

The salvage pathway, on the other hand, recycles purine bases and nucleosides that are released during the degradation of nucleic acids. slideshare.netlsuhsc.edu This pathway is less energy-intensive and is the primary source of purines in some tissues. biorxiv.org Key enzymes in the salvage pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert hypoxanthine, guanine, and adenine back into their respective nucleotides. lsuhsc.eduyoutube.com Both the de novo and salvage pathways are crucial for maintaining the cellular pool of purine nucleotides, and their relative contributions can vary between different tissues and physiological states. aacrjournals.orgnih.govnih.gov

Enzymatic Cascade for Uric Acid Oxidation to Allantoin

In many organisms, the end product of purine catabolism is not uric acid but allantoin. wikipedia.orgebi.ac.uk The conversion of uric acid to allantoin is a three-step enzymatic cascade that ensures the efficient and stereospecific formation of S(+)-allantoin. wikipedia.orggoogle.com This pathway is absent in humans and some higher primates due to a mutation in the gene encoding the first enzyme of this cascade. wikipedia.orgwikipedia.org

The first and rate-limiting step in the conversion of uric acid to allantoin is catalyzed by the enzyme urate oxidase, also known as uricase. ebi.ac.ukwikipedia.org This enzyme oxidizes uric acid in the presence of molecular oxygen to produce the unstable intermediate, 5-hydroxyisourate (B1202459) (HIU), and hydrogen peroxide. researchgate.nettaylorandfrancis.com Urate oxidase is a crucial enzyme for preventing the accumulation of uric acid, which has low solubility and can lead to conditions like gout in humans. ontosight.aigoogle.com The enzyme is a homotetramer and, notably, does not require a metal cofactor for its catalytic activity. ebi.ac.ukwikipedia.org

The second step in the pathway is the hydrolysis of 5-hydroxyisourate (HIU), which is catalyzed by the enzyme HIU hydrolase. google.comwikipedia.org This enzyme belongs to the family of hydrolases and acts on the cyclic amide bond in HIU to produce 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). wikipedia.orguniprot.orguniprot.org The enzymatic hydrolysis of HIU is essential for preventing its spontaneous and non-specific degradation into a racemic mixture of allantoin. wikipedia.org A deficiency in HIU hydrolase can lead to the accumulation of toxic uric acid metabolites. pnas.orgnih.gov

The final enzymatic step in the formation of S(+)-allantoin is the decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), a reaction catalyzed by OHCU decarboxylase. wikipedia.orggoogle.com This enzyme removes a carboxyl group from OHCU, yielding S(+)-allantoin and carbon dioxide. qmul.ac.uk The sequential action of urate oxidase, HIU hydrolase, and OHCU decarboxylase ensures the stereospecific production of the S(+) enantiomer of allantoin. google.com

Enzymatic Degradation and Subsequent Metabolism of Allantoin

In organisms that can further metabolize allantoin, it serves as a nitrogen source. wikipedia.org The degradation of allantoin is also an enzymatic process. The first step is the hydrolysis of allantoin by the enzyme allantoinase to produce allantoic acid. biologists.comnih.gov Subsequently, allantoic acid is hydrolyzed by allantoicase to yield urea (B33335) and ureidoglycolate. biologists.com These products can then be further metabolized to provide nitrogen for various biosynthetic pathways. In some bacteria and yeast, the enzymes for allantoin degradation are inducible and their synthesis is regulated by the availability of nitrogen sources. wikipedia.orgnih.gov

Interactive Data Table: Key Enzymes in Allantoin Biosynthesis and Degradation

| Enzyme Name | EC Number | Substrate | Product(s) | Function |

| Urate Oxidase (Uricase) | 1.7.3.3 | Uric Acid, O₂ | 5-Hydroxyisourate, H₂O₂ | Oxidation of uric acid ebi.ac.ukwikipedia.org |

| 5-Hydroxyisourate (HIU) Hydrolase | 3.5.2.17 | 5-Hydroxyisourate, H₂O | 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline | Hydrolysis of HIU wikipedia.orguniprot.org |

| 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) Decarboxylase | 4.1.1.97 | 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline | (S)-Allantoin, CO₂ | Decarboxylation of OHCU wikipedia.orgqmul.ac.uk |

| Allantoinase | 3.5.2.5 | (S)-Allantoin, H₂O | Allantoic Acid | Hydrolysis of allantoin biologists.comnih.gov |

| Allantoicase | 3.5.3.4 | Allantoic Acid, H₂O | Urea, Ureidoglycolate | Hydrolysis of allantoic acid biologists.com |

Allantoinase (ALN) Catalyzed Hydrolysis

The initial and rate-limiting step in the breakdown of (2,5-Dioxoimidazolidin-4-yl)acetamide is its hydrolysis into allantoate (B10759256). This reaction is catalyzed by the enzyme allantoinase (ALN, EC 3.5.2.5). nih.gov Allantoinase facilitates the opening of the hydantoin (B18101) ring of allantoin, a key transformation for the subsequent release of nitrogen. nih.gov In plant systems, this enzymatic activity has been localized to microbodies and the endoplasmic reticulum. nih.gov The expression of the gene encoding allantoinase can be influenced by the availability of nitrogen, with studies showing upregulation in the absence of nitrogen and when allantoin is the sole nitrogen source. nih.gov

Allantoate Degradation Pathways (Amidohydrolase and Amidinohydrolase)

Following its formation, allantoate is further metabolized through one of two primary enzymatic pathways, which differ in their immediate products. The specific pathway utilized can vary between different organisms and even different cultivars of the same species. researchgate.net

Allantoate Amidohydrolase (AAH) Pathway: This pathway, catalyzed by allantoate amidohydrolase (EC 3.5.3.9), directly hydrolyzes allantoate to produce ureidoglycolate, carbon dioxide, and two molecules of ammonia (B1221849). researchgate.netnih.gov This route bypasses the formation of urea as an intermediate. nih.gov In plants like soybeans, this is a significant pathway for nitrogen mobilization. researchgate.netnih.gov

Allantoate Amidinohydrolase (Allantoicase) Pathway: Alternatively, allantoate can be acted upon by allantoate amidinohydrolase, also known as allantoicase (EC 3.5.3.4). researchgate.netwikipedia.org This enzyme cleaves allantoate to yield one molecule of urea and one molecule of (S)-ureidoglycolate. wikipedia.org The urea produced can then be further hydrolyzed by urease to release ammonia and carbon dioxide. researchgate.net

The choice between these two pathways can have physiological implications. For instance, in soybeans, the amidinohydrolase pathway is thought to be more resilient under water-limiting conditions, preventing the accumulation of ureides that could inhibit nitrogen fixation. researchgate.net

| Enzyme | EC Number | Reaction | Key Products |

|---|---|---|---|

| Allantoate Amidohydrolase | 3.5.3.9 | Allantoate + H₂O → Ureidoglycolate + CO₂ + 2 NH₃ | Ammonia, Ureidoglycolate |

| Allantoate Amidinohydrolase (Allantoicase) | 3.5.3.4 | Allantoate + H₂O → (S)-Ureidoglycolate + Urea | Urea, Ureidoglycolate |

Roles of Allantoicase and Ureidoglycolate Hydrolase

As mentioned, allantoicase is central to the amidinohydrolase pathway of allantoate degradation, producing urea and ureidoglycolate. wikipedia.org The subsequent breakdown of ureidoglycolate is facilitated by ureidoglycolate hydrolase (EC 3.5.3.19). nih.gov This enzyme catalyzes the hydrolysis of ureidoglycolate to glyoxylate (B1226380) and another molecule of urea. plos.org In some organisms, these two enzymatic functions may be part of a fusion protein, potentially enabling more efficient substrate channeling. plos.org

Downstream Production of Urea and Ammonia

Ultimately, the catabolism of this compound culminates in the production of ammonia and, in some pathways, urea. researchgate.netresearchgate.net These small, nitrogen-rich molecules are readily assimilated by the organism for the synthesis of amino acids and other nitrogen-containing compounds. plos.org The release of four molecules of ammonium (B1175870) from the complete breakdown of allantoate makes the nitrogen stored in the purine ring accessible for anabolic reactions. nih.gov Urea, a significant end product in many animals, is formed in the liver by combining two ammonia molecules with a carbon dioxide molecule in the urea cycle. wikipedia.org

Organism-Specific Allantoin Metabolism and Pathway Variations

The metabolism of allantoin exhibits notable variations across different biological kingdoms, reflecting diverse evolutionary strategies for nitrogen management.

Allantoin Metabolism in Plant Systems (e.g., Legumes, Arabidopsis thaliana, Soybeans)

In many plants, allantoin and its derivative, allantoate, are crucial for nitrogen assimilation, transport, and storage. nih.gov

Legumes: In ureide-type legumes such as soybeans, allantoin and allantoate are the primary forms of nitrogen transported from the root nodules, where atmospheric nitrogen is fixed, to the shoots. mdpi.comnih.govwsu.edu These compounds represent an efficient way to transport a large amount of nitrogen with a low carbon-to-nitrogen ratio. mdpi.com The degradation of these ureides in the shoot tissues releases ammonia, which is then re-assimilated. nih.gov

Arabidopsis thaliana: In this model plant, the metabolism of ureides involves enzymatic reactions occurring in the peroxisome, cytosol, and endoplasmic reticulum. mdpi.com Studies on Arabidopsis have shown that allantoin accumulation, often due to the downregulation of allantoinase, can confer tolerance to abiotic stresses like salinity. nih.govoup.com

Soybeans: As mentioned, soybeans utilize both the amidohydrolase and amidinohydrolase pathways for allantoate degradation. researchgate.net The transport of allantoin and allantoate out of the nodules is a critical process mediated by specific transporter proteins. nih.gov The accumulation of these ureides is closely linked to the nitrogen fixation activity in the nodules. psu.edu

| Plant System | Key Features of Allantoin Metabolism | Primary Function |

|---|---|---|

| Legumes (e.g., Soybeans) | Major form of long-distance nitrogen transport from nodules. nih.govwsu.edu | Nitrogen transport and storage. nih.gov |

| Arabidopsis thaliana | Allantoin accumulation under stress conditions confers tolerance. nih.govoup.com | Stress response and nitrogen recycling. mdpi.com |

Allantoin Metabolism in Microbial Systems (e.g., Escherichia coli, Bacillus subtilis, Streptomyces coelicolor, Saccharomyces cerevisiae, Cryptococcus neoformans)

Microorganisms exhibit diverse strategies for utilizing allantoin as a nitrogen and sometimes carbon source.

Escherichia coli : This bacterium can use allantoin as a sole nitrogen source, but only under anaerobic conditions. nih.gov The degradation pathway involves several enzymes, including allantoinase, allantoate amidohydrolase, and ureidoglycolate hydrolase. researchgate.net The expression of the genes involved in this pathway is tightly regulated. nih.govescholarship.org

Bacillus subtilis : This soil bacterium possesses an allantoin transporter, PucI, which facilitates the uptake of allantoin from the environment. nih.gov

Streptomyces coelicolor : This bacterium can metabolize allantoin as both a nitrogen and carbon source. researchgate.net

Saccharomyces cerevisiae : In this yeast, the genes for allantoin degradation are clustered together. plos.orgnih.gov The pathway proceeds through allantoate and urea to produce glyoxylate, ammonia, and carbon dioxide. nih.gov The induction of the degradative enzymes is controlled by allophanate, the last intermediate of the pathway. nih.gov

Cryptococcus neoformans : This pathogenic fungus possesses a complete uric acid degradation pathway, including the enzymes for allantoin breakdown. plos.orgnih.gov Deletion of the allantoinase gene in this organism impairs its ability to utilize allantoin as a nitrogen source. plos.org In C. neoformans, allantoicase and ureidoglycolate hydrolase exist as a fusion protein. plos.orgnih.gov

Enzymatic Regulation and Genetic Control of Allantoin Metabolic Pathways

The breakdown of allantoin is not a constitutively active process in most organisms; instead, it is under stringent enzymatic and genetic control to ensure that the pathway is activated only when allantoin is available and its metabolic products are required. This regulation allows organisms to efficiently manage nitrogen and carbon resources. In various bacteria and yeast, the genes encoding the enzymes for allantoin catabolism are organized into operons or clusters, and their expression is controlled by specific regulatory proteins that act as activators or repressors. nih.govresearchgate.net

The control mechanisms are highly responsive to the presence of allantoin itself and to downstream intermediates of the pathway, such as glyoxylate. nih.gov This feedback system enables the cell to modulate the rate of allantoin degradation based on metabolic demand, preventing the wasteful synthesis of enzymes and the toxic accumulation of intermediates.

Identification and Characterization of Regulatory Proteins (e.g., AllR Repressor)

A key element in the genetic control of allantoin metabolism in many bacteria is the AllR repressor protein. nih.gov Extensive research in organisms like Escherichia coli and Streptomyces coelicolor has characterized AllR as a DNA-binding transcription factor that negatively regulates the expression of genes involved in allantoin utilization. nih.govresearchgate.net

In E. coli, the AllR repressor plays a pivotal role in switching between two distinct metabolic fates for allantoin degradation products. nih.gov Under anaerobic conditions, allantoin is a source of nitrogen, whereas, under aerobic conditions, it can be used for energy production via glyoxylate. nih.gov The function of AllR is modulated by two key effector molecules: allantoin and glyoxylate. The presence of allantoin, the pathway's substrate, activates AllR's repressor function, leading to the shutdown of genes required for the energy production pathway. Conversely, an accumulation of glyoxylate, a downstream intermediate, inactivates AllR, thereby allowing the expression of these genes. nih.govresearchgate.net This dual sensing allows E. coli to fine-tune its metabolic strategy based on both substrate availability and cellular energy status. AllR works in concert with another protein, AllS, to control this metabolic switch. nih.gov

Similarly, in the soil bacterium Streptomyces coelicolor, AllR functions as a negative regulator by binding directly to the promoter regions of allantoin catabolic genes. researchgate.net However, in this organism, the primary molecule that inhibits AllR's binding to DNA is allantoic acid, the product of the first enzymatic step catalyzed by allantoinase. Glyoxylate also inhibits AllR binding, but to a lesser extent. researchgate.net Inactivation of the allR gene in S. coelicolor results in the constitutive expression of the allantoin pathway genes. researchgate.net

While AllR is a prominent regulator, other proteins also participate in controlling purine and allantoin metabolism. In E. coli, the master regulator for pyrimidine (B1678525) and arginine metabolism, RutR, is also involved in this pathway-switching control. nih.gov In the yeast Saccharomyces cerevisiae, the regulation of allantoin degradation involves different genetic loci, namely DAL80 and DAL81, which are responsible for the induction and expression of the catabolic enzymes. nih.govnih.gov

The following table summarizes key regulatory proteins identified in the control of allantoin metabolic pathways across different organisms.

| Regulatory Protein | Organism | Function | Effector Molecule(s) |

| AllR | Escherichia coli | Repressor; controls switch between nitrogen assimilation and energy production pathways. nih.gov | Activator: Allantoin; Inactivator: Glyoxylate. nih.govresearchgate.net |

| AllR | Streptomyces coelicolor | Repressor; binds to promoter regions of allantoin catabolic genes. researchgate.net | Inactivators: Allantoic acid, Glyoxylate. researchgate.net |

| AllS | Escherichia coli | Co-regulator with AllR in pathway switching. nih.govresearchgate.net | Not specified |

| RutR | Escherichia coli | Master regulator involved in pyrimidine, arginine, and allantoin pathway control. nih.gov | Not specified |

| DAL80 | Saccharomyces cerevisiae | Involved in constitutive expression of allantoin catabolic genes. nih.gov | Not specified |

| DAL81 | Saccharomyces cerevisiae | Required for the induction of allantoin catabolic enzymes. nih.gov | Not specified |

Chemical Synthesis Methodologies for 2,5 Dioxoimidazolidin 4 Yl Acetamide and Its Derivatives

Condensation Reactions for Allantoin (B1664786) Synthesis

Condensation reactions represent a major route for the synthesis of allantoin, involving the formation of the imidazolidine (B613845) ring structure from smaller precursor molecules.

The reaction conditions, including the type of catalyst, temperature, reaction time, and molar ratio of reactants, significantly influence the yield of allantoin. A variety of catalysts have been investigated to optimize this process, ranging from mineral acids to heterogeneous solid acid catalysts. The use of different catalysts aims to improve reaction efficiency, simplify product purification, and reduce environmental impact.

Several studies have explored the optimization of this condensation reaction. For instance, the use of a mixture of hydrosulfate and sulfuric acid or hydrophosphate and phosphoric acid as a catalyst has been shown to achieve yields of up to 75% or higher. google.com In another approach, a catalyst system involving Co[PyPS]2Mo11VO40 under microwave irradiation at 90°C for 10 hours resulted in an allantoin yield of 89.3%. chemicalbook.com The use of ion exchange resins as catalysts has also been investigated, with one study reporting a yield of 69.6% at 70°C after 8 hours. researchgate.net

Table 1: Comparative Study of Catalysts in Allantoin Synthesis from Glyoxylic Acid and Urea (B33335)

| Catalyst | Molar Ratio (Urea:Glyoxylic Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrosulfate and Sulfuric Acid Mixture | - | - | - | >75 | google.com |

| Hydrophosphate and Phosphoric Acid Mixture | - | - | - | >75 | google.com |

| Co[PyPS]2Mo11VO40 (Microwave) | 3:1 | 90 | 10 | 89.3 | chemicalbook.com |

| Ion Exchange Resin (R1) | 4:1 | 70 | 8 | 69.6 | researchgate.net |

| La2O3-promoted SO42-/SiO2-ZrO2 | 4:1 | 75 | 5 | 46 | researchgate.net |

| No Catalyst (from Glyoxal (B1671930) Oxidation) | 4:1 | 75 | 3 | 60.75 | researchgate.net |

Allantoin can also be synthesized through the reaction of urea with derivatives of acetic acid, such as dichloroacetic acid. This method involves heating urea with the acetic acid derivative. For example, reacting 2 moles of urea with 1 mole of dichloroacetic acid can produce allantoin. longchangchemical.com One patented process describes the reaction of a glyoxylic acid ester or an acetic acid derivative with urea in the presence of a condensing agent in an acidic or basic medium, yielding allantoin in the range of 67-76%. google.com

Oxidative Synthesis Approaches

Oxidative methods provide an alternative pathway to allantoin, typically starting from larger molecules like uric acid or through the oxidation of simpler molecules like glyoxal.

The oxidation of uric acid is a classic and well-documented method for preparing allantoin. orgsyn.org Various oxidizing agents can be employed, with potassium permanganate (B83412) being one of the most common. The reaction is typically carried out in an alkaline medium, followed by acidification to precipitate the allantoin. longchangchemical.com A detailed procedure involves dissolving uric acid in a hot aqueous solution of sodium hydroxide, cooling the solution, and then adding potassium permanganate. The reaction mixture is stirred for a short period before filtration and subsequent acidification with acetic acid to yield allantoin. orgsyn.org This method has been reported to produce yields in the range of 64–75%. orgsyn.org

Other oxidizing agents that have been used for the oxidation of uric acid to allantoin include lead dioxide, potassium ferricyanide, oxygen, manganese dioxide, ozone, and hydrogen peroxide. orgsyn.orgresearchgate.net The choice of oxidizing agent can influence the reaction conditions and the final yield of the product. The mechanism of uric acid oxidation to allantoin by uricase, an enzyme, proceeds through a levorotatory intermediate, identified as (-)-2-oxo-4-hydroxy-4-carbohydroxy-5-ureido-imidazoline. nih.gov Chemical oxidation is believed to proceed through a similar pathway.

Table 2: Yield of Allantoin from Uric Acid Oxidation with Different Oxidizing Agents

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

| Potassium Permanganate | Alkaline medium, followed by acidification | 64–75 | orgsyn.org |

| Hydrogen Peroxide | Alkaline medium | - | researchgate.net |

| Lead Dioxide | - | - | orgsyn.org |

| Potassium Ferricyanide | - | - | orgsyn.org |

| Oxygen | - | - | orgsyn.org |

| Manganese Dioxide | - | - | orgsyn.org |

| Ozone | - | - | orgsyn.org |

Electrolytic oxidation of uric acid has also been studied as a method for allantoin synthesis. This technique involves the oxidation of uric acid at an electrode surface. Studies on the electrolytic oxidation of uric acid at a graphite (B72142) electrode in dilute acetic acid have shown that a common pathway can lead to both allantoin and alloxan. osti.gov The proposed mechanism involves a 2-electron oxidation of uric acid to a short-lived intermediate, which then undergoes hydrolysis to form an allantoin precursor, or further reacts to form other products. osti.gov The electro-oxidation pathway is suggested to involve the exchange of two protons and two electrons, forming a diamine intermediate that, after reacting with water, decomposes to allantoin and carbon dioxide. researchgate.net

The synthesis of allantoin can also be achieved starting from glyoxal. This process typically involves a two-step reaction. First, glyoxal is oxidized to glyoxylic acid. This oxidation can be carried out using nitric acid or through catalytic oxidation with oxygen. One study describes the oxidation of glyoxal to glyoxylic acid at atmospheric pressure using sulfuric acid and aluminum chloride as the acid medium and sodium nitrite (B80452) as a catalyst, achieving a yield of up to 76.12%. researchgate.net Another process utilizes nitrogen oxide as a catalyst. researchgate.net

Electrochemical methods offer a potentially greener and more controlled route for the synthesis of allantoin. As mentioned in the context of uric acid oxidation, electrolytic methods can be employed. The electrolytic oxidation of uric acid provides a pathway to allantoin, and the reaction mechanism has been investigated. osti.govacs.org This method involves the controlled oxidation of the starting material at an electrode, avoiding the need for chemical oxidizing agents.

Another electrochemical approach involves the electrolytic oxidation of oxalic acid, a process that has been developed more recently. longchangchemical.com While this method utilizes readily available raw materials, it is reported to have high power consumption and the process may require further improvement for industrial application. longchangchemical.com The electrolytic oxidation of lithium urate is another reported electrochemical route to allantoin. longchangchemical.com

Alternative Chemical Synthetic Routes (e.g., Dichloroacetic Acid, Acetochloral Method)

Beyond the prevalent industrial method involving the condensation of glyoxylic acid and urea, several alternative synthetic routes for allantoin have been developed. chemagent.suresearchgate.net One notable alternative involves the reaction of urea with dichloroacetic acid. chemagent.sulongchangchemical.com

The dichloroacetic acid method involves heating urea with dichloroacetic acid to produce allantoin. chemagent.suatamankimya.com A specific technological process for this route includes adding dichloroacetic acid dropwise to a mixture of sodium methoxide (B1231860) and methanol (B129727), followed by a reflux reaction. atamankimya.com After filtration and washing, the resulting intermediate is treated with hydrochloric acid and urea, reacting at 80°C for two hours. atamankimya.com Subsequent cooling, crystallization, and recrystallization yield the final allantoin product. atamankimya.com This process has been reported to achieve a total yield of 30.3% based on the initial dichloroacetic acid. atamankimya.com

Other documented, though less common, synthetic pathways include:

Oxidation of Uric Acid: This can be achieved using various oxidizing agents, such as potassium permanganate in an alkaline medium, followed by decarboxylation with acetic acid. longchangchemical.comorgsyn.org

Electrolytic Oxidation: Methods involving the electrolytic oxidation of lithium urate or oxalic acid have also been developed. longchangchemical.com

Glyoxal Oxidation: Allantoin can be synthesized via the oxidation of glyoxal. longchangchemical.com

Green Chemistry Principles in Allantoin Synthesis

In recent years, significant research has focused on aligning allantoin synthesis with the principles of green chemistry. A primary goal is to replace traditional mineral acid catalysts like sulfuric acid, which pose significant safety and environmental challenges on an industrial scale. researchgate.net The use of solid, recoverable, and reusable acid catalysts is a key strategy in developing more sustainable synthetic processes. rsc.org This approach not only mitigates environmental harm but also simplifies reactor design and product purification. researchgate.net The use of novel catalytic media, such as acidic ionic liquids, has also been explored as a green alternative that allows for high yields and catalyst recyclability. google.com

Application of Heterogeneous Catalysis (e.g., Sulfonic Resins, Nanocomposites, Zeolites)

The acid-catalyzed condensation of glyoxylic acid and urea is a primary route for allantoin production, and the use of heterogeneous catalysts in this reaction is a cornerstone of green synthesis efforts. researchgate.netrsc.org Various solid acids have been investigated to improve efficiency, reusability, and environmental footprint.

Sulfonic Resins and Ion Exchange Resins: Organic resins, particularly those with sulfonic acid groups, have demonstrated high efficacy. researchgate.netrsc.org These materials have been shown to produce higher yields of allantoin compared to inorganic catalysts like zeolites. researchgate.netrsc.orgrsc.org The polymer morphology of the resin plays a significant role in its catalytic performance. researchgate.netrsc.org For instance, Dowex 50W x 8 has been identified as an effective heterogeneous catalyst for this reaction, benefiting from its appropriate acid strength and polymer structure. rsc.org Studies using ion exchange resins have reported yields as high as 69.6% under optimized conditions of a 4:1 molar ratio of urea to glyoxylic acid, a reaction temperature of 70°C, and a reaction time of 8 hours. researchgate.net

Nanocomposites and Solid Acids: Advanced solid acid catalysts, including nanocomposites, have been developed for allantoin synthesis. One such catalyst, a lanthanum oxide (La2O3)-promoted solid superacid (SO42-/SiO2-ZrO2), was used to synthesize allantoin from glyoxylic acid and urea. researchgate.net Under optimal conditions—a catalyst amount of 2.5 g, La2O3 doping of 0.12 wt%, a urea to glyoxylic acid molar ratio of 4:1, a temperature of 75°C, and a 5-hour reaction time—a yield of 46% was achieved. researchgate.net

Zeolites: While zeolites are widely used as solid acid catalysts in many chemical processes, their application in allantoin synthesis has resulted in comparatively lower yields than sulfonic resins. researchgate.netrsc.org For example, the HZSM-5 zeolite was found to have lower catalytic activity for the condensation of glyoxylic acid and urea than the ion exchange resins tested in the same study. researchgate.netresearchgate.net

| Catalyst Type | Specific Catalyst Example | Key Reaction Conditions | Reported Yield (%) | Source |

|---|---|---|---|---|

| Sulfonic Resin | Ion Exchange Resin R1 | n(Urea):n(Glyoxylic Acid) = 4:1, 70°C, 8 h | 69.6% | researchgate.net |

| Nanocomposite | La₂O₃-promoted SO₄²⁻/SiO₂-ZrO₂ | n(Urea):n(Glyoxylic Acid) = 4:1, 75°C, 5 h | 46% | researchgate.net |

| Zeolite | HZSM-5 | Lower activity compared to resins | Lower than 69.6% | researchgate.netresearchgate.net |

Biosynthetic Engineering for Enhanced Allantoin Production (e.g., in Escherichia coli)

As an alternative to chemical synthesis, biosynthetic routes using metabolically engineered microorganisms offer a promising approach for producing allantoin from renewable feedstocks. nih.gov Significant progress has been made in engineering Escherichia coli for the de novo biosynthesis of allantoin.

The strategy involves constructing an artificial biosynthetic pathway within the bacterium. nih.govresearchgate.net This was achieved by first screening for and identifying highly efficient urate oxidases and xanthine (B1682287) dehydrogenases, which enable the conversion of hypoxanthine—a natural intermediate in the purine (B94841) metabolic pathway of E. coli—into allantoin. nih.govresearchgate.net

Initial shake flask experiments with the engineered E. coli strain produced 13.9 mg/L of allantoin from glucose. nih.govresearchgate.net The production titer was substantially increased to 639.8 mg/L through metabolic engineering strategies aimed at enhancing the supply of the precursor molecule, redistributing carbon flux, and reducing the formation of acetate (B1210297) as a byproduct. nih.govresearchgate.net Further process optimization and scale-up to a 1-liter fed-batch fermentor led to a final allantoin concentration of 2360 mg/L, marking a 170-fold increase compared to the initial engineered strain. nih.govresearchgate.net This work demonstrates the potential for industrial-scale microbial production of allantoin. nih.govresearchgate.net

Another approach to leveraging E. coli involves enhancing its natural ability to degrade uric acid into allantoin. frontiersin.org This was accomplished by engineering the bacterium to overexpress a recombinant urate oxidase from Bacillus subtilis along with the native E. coli uric acid transporter, YgfU, to increase the uptake of uric acid into the cell for conversion. frontiersin.org

| Engineering Stage/Condition | Allantoin Titer (mg/L) | Fold Increase | Source |

|---|---|---|---|

| Initial Strain (Shake Flask) | 13.9 | 1x | nih.govresearchgate.net |

| Pathway Optimization (Shake Flask) | 639.8 | ~46x | nih.govresearchgate.net |

| Fed-Batch Fermentation (1-L Scale) | 2360 | 170x | nih.govresearchgate.net |

Synthetic Routes and Characterization of Allantoin Derivatives and Metal Complexes

The amphoteric nature of the allantoin molecule allows it to form a variety of derivatives, including salts and metal complexes, which often exhibit unique or enhanced properties. longchangchemical.comakema.it

Allantoin Derivatives: Allantoin can form complexes with various organic molecules. These derivatives include allantoin ascorbate (B8700270), allantoin biotin, allantoin galacturonic acid, allantoin glycyrrhetinic acid, and allantoin panthenol. researchgate.net These compounds are often used as skin-conditioning agents, combining the properties of allantoin with the adjoined molecule. researchgate.net

Metal Complexes: The synthesis of metal complexes is a significant area of allantoin chemistry. The general synthetic route involves reacting allantoin or its derivatives with a corresponding metal salt in a suitable solvent, often under reflux. mdpi.comnih.gov

Aluminum Complexes: Allantoin forms several well-known compounds with aluminum. longchangchemical.com Aluminum dihydroxy allantoinate is a white powder insoluble in water and common organic solvents. longchangchemical.com Aluminum chlorhydroxy allantoinate is another derivative used in various topical preparations. longchangchemical.comakema.it These complexes effectively combine the astringent properties of aluminum with the soothing effects of allantoin. longchangchemical.comakema.it

Silver Complexes: Silver(I) complexes of allantoin have been synthesized and characterized. researchgate.net In the complex Ag(NH3)(allantoin), the silver ion is coordinated to the nitrogen atom of allantoin's ureido side chain. researchgate.net

The characterization of these derivatives and metal complexes is crucial to confirm their structure and purity. A suite of analytical techniques is employed for this purpose, including:

Spectroscopic Methods: Infrared (IR), Fourier-transform infrared (FTIR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure and bonding within the complexes. researchgate.netmdpi.com

Elemental Analysis: Provides the empirical formula of the synthesized compound. researchgate.net

Mass Spectrometry: Determines the molecular weight and fragmentation patterns. researchgate.netmdpi.com

Thermal Analysis: Investigates the thermal stability and decomposition of the complexes. researchgate.net

X-ray Crystallography: Provides definitive three-dimensional structural information for crystalline compounds. researchgate.net

Reaction Mechanisms and Kinetics of 2,5 Dioxoimidazolidin 4 Yl Acetamide Transformations

Racemization Mechanisms of Allantoin (B1664786)

Non-enzymatic racemization of allantoin in aqueous solutions is a relatively slow process that occurs through two distinct and independent pathways. nih.govmdpi.com These pathways involve either the exchange of a proton with the solvent or an intramolecular rearrangement. The interplay of these mechanisms is influenced by various environmental factors, including pH and the presence of catalytic species.

One of the pathways for allantoin racemization involves a proton exchange at the chiral C-5 carbon with the surrounding solvent. nih.gov This mechanism is a form of keto-enol tautomerization. nih.gov The process is thought to proceed through either an SE1 (unimolecular electrophilic substitution) or SE2 (bimolecular electrophilic substitution) mechanism, involving the formation of a resonance-stabilized, achiral enolate intermediate. nih.govscilit.com Subsequent, non-enantiospecific protonation of this planar intermediate results in a racemic mixture of (R)- and (S)-allantoin. nih.gov

Solvent interactions play a critical role in this pathway. Protic solvents can solvate the anionic intermediates, and the nature of the solvent can affect the rate constants. scilit.com For instance, the addition of dimethyl sulfoxide (DMSO) to phosphate buffers has been shown to increase the rate of racemization for related hydantoin (B18101) structures, a phenomenon attributed to changes in the basicity of anionic catalysts and preferential solvation effects. scilit.com

A second, faster pathway for allantoin racemization occurs via an intramolecular nucleophilic attack. nih.govmdpi.com In this mechanism, the N-8 nitrogen of the ureido side chain attacks the C-4 carbonyl carbon of the hydantoin ring. nih.gov This attack forms a transient, symmetrical bicyclic intermediate. nih.gov The subsequent breakdown of this achiral intermediate can yield either the (R)- or (S)-enantiomer of allantoin with equal probability, leading to racemization. nih.gov

This intramolecular pathway is highly dependent on the conformation of the allantoin molecule. nih.govmdpi.com Computational and experimental NMR data suggest that for the intramolecular attack to occur, the ureido side arm must adopt a cis-conformation. nih.gov This conformation is favored when allantoin is in its anionic form, which explains why this pathway proceeds more rapidly from the allantoin anion than from the neutral molecule. nih.govmdpi.com In contrast, neutral allantoin predominantly exists in a trans-conformation, which is not conducive to intramolecular attack. nih.gov

| Feature | Proton Exchange Mechanism | Intramolecular Attack Mechanism |

| Intermediate | Planar, achiral enolate nih.gov | Symmetrical, bicyclic intermediate nih.gov |

| Key Step | Proton abstraction/addition at C-5 nih.gov | Nucleophilic attack of N-8 on C-4 nih.gov |

| Relative Rate | Slower researchgate.netnih.gov | Approximately 10 times faster than proton exchange nih.gov |

| Favored Species | Neutral allantoin (though rate increases at basic pH) nih.gov | Allantoin anion (cis-conformation) nih.gov |

| Catalysis | Buffer-catalyzed nih.gov | Not directly buffer-catalyzed |

The kinetics of allantoin racemization are significantly influenced by pH. Both the proton exchange and intramolecular attack pathways proceed more rapidly at a basic pH. nih.gov The rate of racemization is relatively stable at pH values between 1 and 4 but increases in alkaline media. semanticscholar.org For example, at 30°C and a pH of 8.5, about 3% of an enantiomer will racemize per minute. semanticscholar.org The spontaneous, non-enzymatic racemization rate constant at neutral pH is approximately 2 x 10⁻⁵ s⁻¹. nih.gov

The proton exchange pathway is specifically subject to buffer catalysis. nih.gov General base catalysis, for instance by the HPO₄²⁻ ion, can facilitate the abstraction of the proton from the C-5 carbon, thereby increasing the rate of enolate formation and subsequent racemization. nih.gov The intramolecular pathway's rate is also pH-dependent, primarily because it proceeds more rapidly from the deprotonated allantoin anion, the concentration of which increases with pH. nih.govmdpi.com

Enzymatic Racemization Catalyzed by Allantoin Racemase

In many microorganisms, the inefficiency of non-enzymatic racemization is overcome by the enzyme allantoin racemase (EC 5.1.99.3). researchgate.netresearchgate.net This enzyme is crucial for the complete catabolism of uric acid, as it ensures that any (R)-allantoin formed through non-enzymatic processes is converted to the biologically usable (S)-allantoin for the subsequent action of allantoinase. semanticscholar.org

Allantoin racemase has been isolated from various species, including Candida utilis and several Pseudomonas species. researchgate.netnih.gov The enzyme from Ps. testosteroni exhibits optimal activity at a pH of 8.0-8.2 and a temperature of 50°C. researchgate.net It belongs to the Asp/Glu racemase superfamily and operates without the need for cofactors. researchgate.netresearchgate.net

The catalytic mechanism of allantoin racemase is distinct from non-enzymatic pathways. nih.gov Studies using NMR have shown that the enzyme does not affect the velocity of the faster, intramolecular attack mechanism. researchgate.netnih.gov Instead, it dramatically accelerates the slower proton exchange pathway. researchgate.netnih.gov The enzyme increases the velocity of the proton exchange reaction by approximately seven orders of magnitude. researchgate.netnih.gov The catalytic role is fulfilled by key amino acid residues, such as a glutamate residue (E78) identified in the crystal structure, which can functionally replace a cysteine typically found in the catalytic dyad of this enzyme family. nih.govnih.gov This mechanism was likely inherited through divergent evolution from enzymes acting on substrates like glutamate, where proton exchange is the only viable racemization pathway. researchgate.net

| Property | Value/Description |

| Enzyme Commission No. | EC 5.1.99.3 researchgate.net |

| Systematic Name | Allantoin racemase researchgate.net |

| Source Organisms | Pseudomonas species, Candida utilis researchgate.netnih.gov |

| Optimal pH | 8.0 - 8.2 (Ps. testosteroni) researchgate.net |

| Catalytic Efficiency (kcat/Km) | ~5 x 10⁴ s⁻¹ M⁻¹ nih.govnih.gov |

| Mechanism of Action | Accelerates the proton exchange pathway by ~10⁷ fold researchgate.netnih.gov |

| Cofactor Requirement | None researchgate.net |

Allantoin Involvement in Oxidative and Hydrolytic Reactions within Biological Systems

In humans and higher apes, which lack the uricase enzyme, allantoin is not a product of the primary purine (B94841) degradation pathway. tandfonline.com Instead, its presence in biological fluids is the result of non-enzymatic oxidation of uric acid by various reactive oxygen species (ROS), such as hydroxyl radicals. researchgate.net This has led to the establishment of allantoin as a potential biomarker for measuring in vivo oxidative stress associated with chronic illnesses, aging, and intense physical exercise. tandfonline.commdpi.comresearchgate.net Uric acid is a potent antioxidant, and its oxidation to allantoin reflects the burden of oxidative damage.

Allantoin itself can undergo further chemical transformations within biological systems, primarily through hydrolysis. The hydrolysis of allantoin's five-membered ring is catalyzed by the enzyme allantoinase to form allantoic acid. semanticscholar.org This reaction is a key step in purine catabolism in organisms that possess the enzyme. semanticscholar.org Non-enzymatic hydrolysis of allantoin to allantoate (B10759256) also occurs and is highly pH-dependent. semanticscholar.org The reaction is rapid in alkaline conditions but slow at neutral pH, requiring higher temperatures (100°C) to proceed, while the compound is stable in acidic media. semanticscholar.org In acidic conditions, the resulting allantoate can be further transformed into glyoxylate (B1226380) and two molecules of urea (B33335). semanticscholar.org

Reaction Kinetics in Chemical Release Systems (e.g., from polymeric matrices)

The release of allantoin from polymeric matrices is a critical aspect of its application in topical and biomedical formulations, such as for wound healing. scilit.comresearchgate.net The kinetics of this release are governed by complex mechanisms including diffusion, polymer swelling, and matrix degradation. Several mathematical models are used to describe the release profile of allantoin from these systems.

Studies on allantoin release from various formulations like hydrogels and emulsions have shown that the release kinetics can often be described by the Higuchi model. semanticscholar.orgresearchgate.net For example, in one study, the highest amount of allantoin released over six hours (20.9%) was from a gel formulation, while a water-in-oil (W/O) emulsion released only 0.77%. researchgate.net

The Korsmeyer-Peppas model is another frequently used equation to investigate the mechanism of drug release from polymeric systems. nih.gov This model is particularly useful for describing release from polymeric systems where the mechanism is not well-known or when more than one type of release phenomenon is involved. nih.gov For instance, in a study of allantoin release from chitosan/gelatin scaffolds, the Korsmeyer-Peppas equation was used to fit the release profiles. nih.gov The results showed that scaffolds containing lower concentrations of allantoin (0.25% and 0.5%) released nearly their entire content over 18 days, whereas those with higher concentrations (0.75% and 1%) showed a slower release rate, releasing about 60% of their content in the same period. nih.gov The release mechanism is often found to be non-Fickian diffusion transport, indicating that both drug diffusion and polymer relaxation (swelling) control the release rate. nih.gov

| Polymeric System | Kinetic Model | Key Findings |

| Gel Formulation | Higuchi Model | Released 20.9% of allantoin over six hours. researchgate.net |

| Oil-in-Water (O/W) Emulsions | Higuchi Model | Released 11-14.8% of allantoin over six hours. researchgate.net |

| Water-in-Oil (W/O) Emulsion | Higuchi Model | Released only 0.77% of allantoin over six hours. researchgate.net |

| Chitosan/Gelatin Scaffolds | Korsmeyer-Peppas Model | Release is concentration-dependent; lower concentrations (0.25-0.5%) show near-complete release in 18 days, while higher concentrations (0.75-1%) show slower, sustained release (~60% in 18 days). nih.gov |

Advanced Characterization Techniques for 2,5 Dioxoimidazolidin 4 Yl Acetamide

Spectroscopic Methods for Structural and Electronic Properties

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, investigates the vibrational energy states of a molecule. nih.gov These methods are powerful tools for identifying functional groups, as each group exhibits characteristic vibrational frequencies. nih.govirdg.org For (2,5-Dioxoimidazolidin-4-yl)acetamide, the spectra are expected to be dominated by vibrations associated with the dione (B5365651) ring and the acetamide (B32628) side chain.

Key Research Findings:

Carbonyl (C=O) Stretching: The molecule contains three carbonyl groups: two within the imidazolidine-2,5-dione ring and one in the acetamide moiety. FT-IR and Raman spectra are expected to show strong absorption bands corresponding to the stretching vibrations of these groups. The ring carbonyls may exhibit symmetric and asymmetric stretching modes. The amide C=O stretch (Amide I band) is a particularly strong and characteristic absorption in IR spectra.

N-H Stretching: Both the imidazolidine (B613845) ring and the secondary amide of the acetamide group contain N-H bonds. These typically appear as distinct bands in the 3500-3300 cm⁻¹ region of the IR spectrum. researchgate.net The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C-H Stretching and Bending: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the acetamide side chain, as well as the methine (C-H) group on the ring, will be present in the spectra. Asymmetric and symmetric stretching modes for CH₃ and CH₂ groups are typically observed. researchgate.net

Amide II and III Bands: The combination of N-H bending and C-N stretching in the acetamide group gives rise to the Amide II and Amide III bands, which are useful for confirming the presence of the amide linkage.

The following table summarizes the expected vibrational modes for this compound based on typical functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Imidazolidine Ring | N-H Stretch | 3300 - 3100 | FT-IR, Raman |

| Amide | N-H Stretch | 3350 - 3180 | FT-IR, Raman |

| Methyl/Methylene | C-H Stretch (asymmetric, symmetric) | 3000 - 2850 | FT-IR, Raman |

| Imidazolidine Ring | C=O Stretch (asymmetric, symmetric) | 1780 - 1700 | FT-IR, Raman |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | FT-IR |

| Amide | N-H Bend (Amide II) | 1640 - 1520 | FT-IR |

| Methyl/Methylene | C-H Bend | 1470 - 1370 | FT-IR, Raman |

| Amide | C-N Stretch / N-H Bend (Amide III) | 1300 - 1200 | FT-IR, Raman |

Data is representative and based on established vibrational frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the three carbonyl (C=O) groups.

Key Research Findings:

n → π* Transitions: The lone pair of electrons on the oxygen atoms of the carbonyl groups can be excited into an anti-bonding π* orbital. These n → π* transitions are typically weak and occur at longer wavelengths.

π → π* Transitions: The double bonds of the carbonyl groups also allow for π → π* transitions, which are generally more intense and occur at shorter wavelengths compared to n → π* transitions.

Solvent Effects: The position of the absorption maxima (λmax) can be influenced by the polarity of the solvent. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths in polar solvents.

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Carbonyl (C=O) | n → π | 270 - 300 |

| Carbonyl (C=O) | π → π | 180 - 220 |

Data is representative and based on typical electronic transitions for carbonyl-containing compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. nih.gov It allows for the accurate determination of molecular weight and provides structural information through fragmentation analysis (MS/MS).

Key Research Findings:

Molecular Ion Formation: In positive ion mode ESI-MS, the compound is expected to be readily detected as protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts. nih.govresearchgate.net Given the molecular formula C₅H₇N₃O₃, the theoretical exact mass is 157.0487 g/mol .

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the protonated molecular ion [M+H]⁺ (m/z 158.056) would likely induce fragmentation primarily at the acetamide side chain, which is a common fragmentation pathway for such structures. researchgate.net A primary fragmentation would be the neutral loss of ketene (B1206846) (CH₂=C=O) or acetamide itself.

The table below outlines the expected ions in the ESI-MS analysis.

| Ion | Formula | Calculated m/z | Description |

| [M] | C₅H₇N₃O₃ | 157.0487 | Neutral Molecule |

| [M+H]⁺ | [C₅H₈N₃O₃]⁺ | 158.0560 | Protonated Molecule |

| [M+Na]⁺ | [C₅H₇N₃O₃Na]⁺ | 180.0380 | Sodiated Adduct |

| [M+H - CH₂CO]⁺ | [C₃H₆N₃O₂]⁺ | 116.0455 | Fragment ion after loss of ketene |

Calculated m/z values are based on the most abundant isotopes.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Key Research Findings:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methine proton (C4-H) on the chiral center would likely appear as a multiplet, coupled to the adjacent methylene protons and potentially the N-H proton. The methylene (CH₂) and methyl (CH₃) protons of the acetamide group would appear as distinct signals, with the methylene protons potentially showing complex splitting depending on their magnetic equivalence. The three N-H protons (two in the ring, one in the amide) may appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The three carbonyl carbons (two ring, one amide) will appear downfield, typically in the 165-180 ppm range. The chemical shifts of the C4 methine, the methylene, and the methyl carbons will appear further upfield. mdpi.com

The following tables present the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| N1-H, N3-H (Ring) | 11.0 - 8.0 | Broad Singlet |

| N-H (Amide) | 8.5 - 7.5 | Broad Singlet / Triplet |

| C4-H (Methine) | 4.5 - 4.0 | Multiplet |

| CH₂ (Methylene) | 2.8 - 2.2 | Doublet / Multiplet |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C5 (Ring C=O) | 175 - 165 |

| C=O (Amide) | 172 - 168 |

| C4 (Methine) | 60 - 50 |

| CH₂ (Methylene) | 45 - 35 |

Predicted chemical shifts are estimates based on typical values for similar functional groups and structures.

X-Ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com Single-crystal XRD provides precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, while Powder XRD (PXRD) is used to identify crystalline phases and assess sample purity.

Key Research Findings:

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the precise conformation of the molecule and how individual molecules pack together in the crystal lattice, likely through a network of hydrogen bonds involving the N-H and C=O groups.

Powder XRD: The PXRD pattern serves as a unique fingerprint for the crystalline form of the compound. It can be used for quality control to ensure batch-to-batch consistency and to study polymorphism, where a compound can exist in multiple crystalline forms.

A single-crystal XRD analysis would yield a set of crystallographic parameters, as shown in the representative table below.

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (Dc) | Density of the crystal |

| R-factor | Indicator of the quality of the structural refinement |

This table illustrates the type of data obtained from a single-crystal XRD experiment; specific values can only be determined experimentally.

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique particularly useful for the quantitative analysis of solid and liquid samples. researchgate.net It measures the overtone and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H bonds. mdpi.com

Key Research Findings:

Quantitative Method Development: NIR spectroscopy is frequently employed in the pharmaceutical industry for applications like determining active pharmaceutical ingredient (API) content in tablets. nih.govplos.org A quantitative method for this compound would involve building a calibration model using a set of samples with known concentrations.

Chemometrics: Due to the broad and overlapping nature of NIR spectra, chemometric techniques, such as Partial Least Squares (PLS) regression, are essential to extract quantitative information from the spectral data. nih.gov

Process Analytical Technology (PAT): The speed of NIR analysis makes it suitable for real-time monitoring of manufacturing processes, ensuring consistent quality.

Developing a quantitative NIR method follows a structured approach.

| Step | Description |

| 1. Sample Set Preparation | Create a set of calibration samples with varying, accurately known concentrations of this compound in the relevant matrix. |

| 2. Spectral Acquisition | Collect NIR spectra for all calibration samples under controlled conditions. |

| 3. Data Pre-processing | Apply mathematical corrections (e.g., derivatives, scatter correction) to the spectra to remove unwanted variations. |

| 4. Model Calibration | Use a chemometric algorithm (e.g., PLS) to build a regression model that correlates spectral data with the known concentrations. |

| 5. Model Validation | Test the model's predictive ability using an independent set of validation samples to ensure accuracy, precision, and robustness. plos.org |

Circular Dichroism for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique for the analysis of chiral molecules like this compound. nifdc.org.cn This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov As enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the absolute configuration and enantiomeric purity of chiral drugs. nifdc.org.cnnih.gov

In the context of this compound, the chiral center at the 4-position of the imidazolidine ring makes it a candidate for CD analysis. The resulting CD spectrum would show positive or negative bands (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of the molecule's chromophores. nih.gov The sign and magnitude of these Cotton effects are unique to each enantiomer (R and S forms), providing a spectroscopic fingerprint. For instance, the R-enantiomer might exhibit a positive Cotton effect, while the S-enantiomer would show a nearly mirror-image spectrum with a negative Cotton effect. nih.gov

By comparing the experimental CD spectrum of a sample to that of a known enantiomeric standard, its absolute configuration can be confirmed. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for quantitative determination of its purity. nih.govnih.gov This technique is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for the robust analysis of chiral pharmaceuticals. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating molecular properties at the atomic level, complementing experimental data. Theoretical studies, particularly those employing quantum chemical methods, can predict and explain the structural, electronic, and spectroscopic characteristics of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are used to determine the ground-state electronic structure of molecules by solving the Schrödinger equation based on the electron density rather than the complex many-electron wavefunction. mdpi.com For acetamide derivatives, DFT has been successfully applied to investigate local molecular properties and reactivity. nih.govresearchgate.net

A fundamental application of DFT is the optimization of molecular geometry. researchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. The result is a detailed picture of the molecule's equilibrium geometry, including precise bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these structural parameters. researchgate.netnih.gov The optimized structure provides insights into intramolecular interactions, such as hydrogen bonding, and serves as the foundation for calculating other molecular properties. researchgate.net The theoretical results are often validated by comparison with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Amide) | ~1.24 Å |

| C=O (Ring) | ~1.22 Å | |

| C-N (Amide) | ~1.36 Å | |

| C-N (Ring) | ~1.38 Å | |

| C-C (Ring-Side Chain) | ~1.53 Å | |

| Bond Angle | O-C-N (Amide) | ~123° |

| C-N-C (Ring) | ~112° | |

| N-C-C (Ring) | ~109° | |

| Dihedral Angle | O=C-N-H (Amide) | ~180° (trans) |

DFT is extensively used to characterize the electronic properties of molecules. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is likely localized on the amide and dioxo groups, while the LUMO may be distributed across the carbonyl carbons.

Atomic Charges: Natural Bond Orbital (NBO) analysis is a DFT-based method used to calculate the distribution of electron density among atoms, providing atomic charges. nih.govresearchgate.net This information helps identify nucleophilic and electrophilic sites within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It illustrates the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms and positive potential near the N-H protons.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV (indicating high stability) |

| Dipole Moment | ~ 3.5 - 4.5 Debye |

| NBO Charge on O (Carbonyl) | ~ -0.6 e |

| NBO Charge on N-H (Proton) | ~ +0.4 e |

DFT calculations are a reliable tool for predicting the vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These frequencies often need to be scaled to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes of functional groups. researchgate.net This detailed assignment is crucial for interpreting experimental FT-IR and FT-Raman spectra of this compound, allowing for a confident correlation between observed spectral bands and the molecule's structural features.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide & Imide N-H | 3300 - 3450 |

| C-H Stretch | Aliphatic C-H | 2950 - 3050 |

| C=O Stretch | Amide I Band | ~1690 |

| C=O Stretch | Imide (Asymmetric) | ~1770 |

| C=O Stretch | Imide (Symmetric) | ~1710 |

| N-H Bend | Amide II Band | ~1550 |

| C-N Stretch | Amide & Imide C-N | 1200 - 1400 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states and predict UV-visible absorption spectra. researchgate.net The method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions associated with the carbonyl and amide chromophores). These theoretical predictions are invaluable for interpreting experimental UV-vis spectra.

Table 4: Predicted Electronic Transitions for this compound from TD-DFT Calculations

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~250-270 nm | Low (~0.01) | n → π* (Carbonyls) |

| S₀ → S₂ | ~200-220 nm | High (~0.5) | π → π* (Amide/Imide) |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzymatic Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations serve as a powerful computational tool for investigating enzymatic reactions involving this compound. This approach is particularly valuable for systems where a chemical reaction, such as bond formation or cleavage, occurs within a large biomolecular environment like an enzyme active site. numberanalytics.comscm.com In a typical QM/MM setup, the system is partitioned into two regions. The core region, which includes the substrate (this compound) and critical amino acid residues directly involved in the reaction, is treated with a high-level Quantum Mechanics (QM) method. numberanalytics.commpg.de This allows for an accurate description of the electronic rearrangements during the chemical transformation. The remainder of the enzyme and the surrounding solvent are described using a more computationally efficient Molecular Mechanics (MM) force field. scm.com

The application of QM/MM simulations can elucidate the detailed step-by-step mechanism of enzyme-catalyzed reactions, such as hydrolysis or synthesis, involving the amide or imide functionalities of this compound. uni-muenchen.de By modeling the reaction path, researchers can identify transition states, intermediate structures, and calculate activation energy barriers, providing deep insights into the catalytic power of the enzyme. wikipedia.orgquantumatk.com These simulations are crucial for understanding how the enzyme's active site stabilizes transition states and guides the substrate through its transformation, knowledge that is essential for enzyme engineering and inhibitor design. researchgate.netictp.it

Application of Semiempirical Models (AM1, PM3, MNDO)

Semiempirical quantum mechanical models, such as Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), offer a computationally less demanding alternative to ab initio methods for studying molecules like this compound. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), and use parameters derived from experimental data to simplify calculations. uni-muenchen.deucsb.edunih.gov This parameterization allows them to implicitly include some effects of electron correlation at a low computational cost. wikipedia.org

The primary advantage of these models is their speed, which enables the rapid calculation of various molecular properties for large sets of compounds or for very large molecules. uomustansiriyah.edu.iq For this compound, AM1, PM3, and MNDO can be employed for initial conformational analysis, calculation of heats of formation, dipole moments, and ionization potentials. wikipedia.orgresearchgate.net While they may be less accurate than higher-level theories for certain properties, they are invaluable for high-throughput screening and for generating initial geometries for more refined calculations. uomustansiriyah.edu.iq For instance, the PM3 method, a reparameterization of AM1, is often used for organic molecules and can provide reasonable geometries and thermochemical data. uomustansiriyah.edu.iq

| Model | Key Features | Typical Applications for this compound |

|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap; parameterizes one-center two-electron integrals from spectroscopic data. ucsb.edu | Initial geometry optimization, calculation of heats of formation. researchgate.net |

| AM1 | Austin Model 1; modifies the nuclear-nuclear core repulsion term in MNDO to better model hydrogen bonds. ucsb.edu | Conformational analysis, prediction of trends in molecular properties. researchgate.net |

| PM3 | Parametric Model 3; a reparameterization of AM1 using a larger set of experimental data. nih.gov | Rapid estimation of molecular properties like dipole moments and heats of formation for screening purposes. uomustansiriyah.edu.iq |

Molecular Dynamics and Monte Carlo Simulations (e.g., for Intermolecular Interactions, Solvation Effects, Hybrid Complex Formation)

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are indispensable tools for exploring the conformational landscape and intermolecular interactions of this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve over time. This allows for the study of dynamic processes and the calculation of thermodynamic properties. For this compound, MD can be used to investigate its conformational flexibility, the stability of its interactions with biological macromolecules, and the influence of solvent on its structure.

Monte Carlo simulations, on the other hand, use random sampling to explore the configuration space of a system. This method is particularly effective for studying equilibrium properties and can be used to investigate solvation effects by simulating the compound in a box of solvent molecules. Both MD and MC simulations are crucial for understanding how this compound interacts with its environment, for example, in the formation of hybrid complexes with proteins or other small molecules. These simulations provide detailed information on non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern molecular recognition and binding processes.

Nudged Elastic Band (NEB) Calculations for Reaction Pathways and Tautomeric Interconversion

The Nudged Elastic Band (NEB) method is a powerful technique for determining the minimum energy path (MEP) between a known reactant and product state. numberanalytics.comhi.is The method works by creating a series of intermediate images of the system along a reaction path and optimizing their positions simultaneously. scm.comquantumatk.com A fictitious "spring" force is added between adjacent images to ensure continuity along the path. numberanalytics.com

For this compound, NEB calculations are particularly relevant for studying reaction mechanisms and tautomeric interconversions. The molecule can exist in several tautomeric forms due to the presence of amide and imide groups. NEB can be used to calculate the energy barriers separating these tautomers, providing insight into their relative stabilities and the kinetics of their interconversion. Furthermore, this method can elucidate the pathways of chemical reactions, such as ring-opening or functional group transformations, by identifying the transition state structure and the associated activation energy. hi.is A variation, the Climbing Image NEB (CI-NEB), refines the path by allowing the highest energy image to move towards the exact saddle point, providing a more accurate estimate of the transition state energy. hi.is

Computational Predictions of Chemical Reactivity and Transition State Structures

Computational methods are widely used to predict the chemical reactivity of molecules like this compound. By analyzing the electronic structure, one can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Another powerful tool is the Fukui function, which quantifies the change in electron density at a given point in the molecule when an electron is added or removed. faccts.de This allows for the precise identification of the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. faccts.dejoaquinbarroso.com For this compound, calculating the Fukui functions can predict which of the carbonyl carbons or ring nitrogens are most likely to participate in chemical reactions. These reactivity indicators, combined with methods like NEB, also facilitate the location and characterization of transition state structures, which are critical for understanding and predicting reaction kinetics. researchgate.net